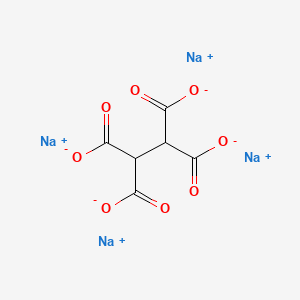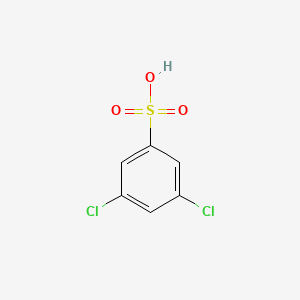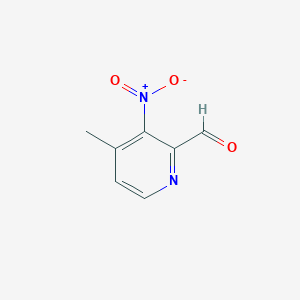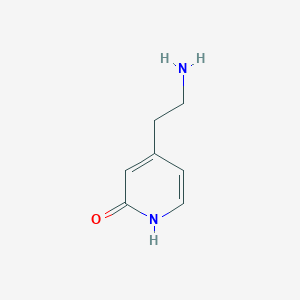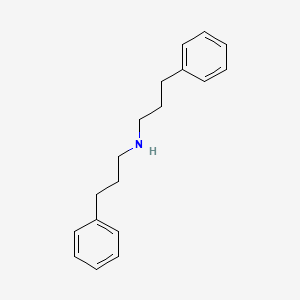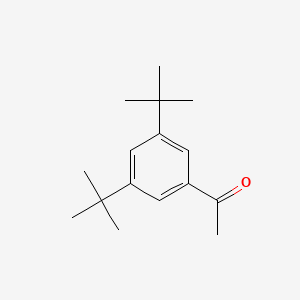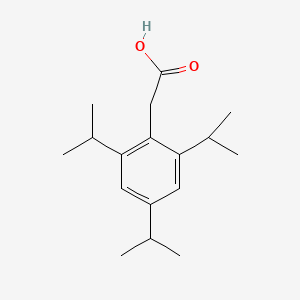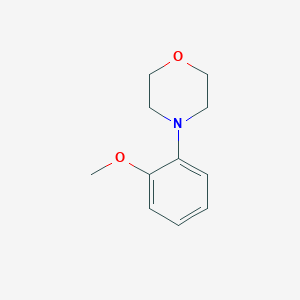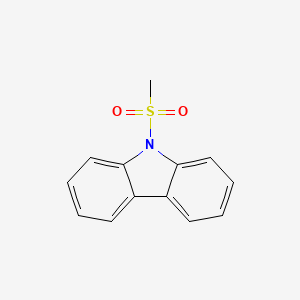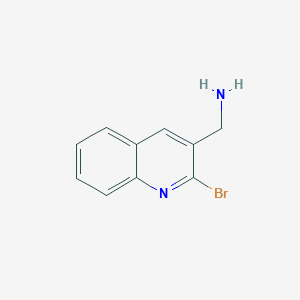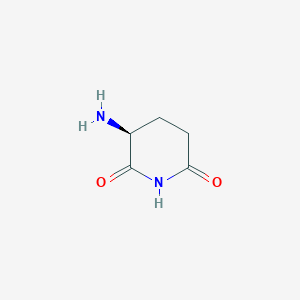
2,6-Piperidinedione, 3-amino-, (3S)-
Overview
Description
2,6-Piperidinedione, 3-amino-, (3S)- is a chemical compound commonly known as L-3,4-dihydroxyphenylalanine (L-DOPA). It is an amino acid that is synthesized in the body from the essential amino acid phenylalanine. L-DOPA is a precursor to the neurotransmitter dopamine, which plays a critical role in the central nervous system. L-DOPA has been widely studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease.
Scientific Research Applications
Piperazine and Piperidine Derivatives in Therapeutic Use
Piperazine and piperidine derivatives play a crucial role in the development of drugs with a wide array of therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The modification of the substitution pattern on these nuclei significantly influences the medicinal potential of the resultant molecules. These compounds serve as central nervous system agents, cardio-protective agents, and are useful in imaging applications. The flexibility of piperazine and piperidine rings as building blocks allows for the rational design of drug-like elements for various diseases, highlighting their importance in drug discovery and therapeutic investigations (Rathi et al., 2016).
Biological Activities and Applications of Piper Species
Piper species, rich in essential oils and secondary metabolites, exhibit significant biological effects on human health. Traditionally used for treating diseases, these species have demonstrated antioxidant, antibacterial, antifungal, anti-inflammatory, and antiproliferative activities. Piper species are also explored for their potential in food preservation and as natural antioxidants, showcasing their therapeutic and preventive potential against chronic disorders (Salehi et al., 2019).
Antioxidant and Antimicrobial Properties of Piperine
Piperine, a major compound found in black pepper, is recognized for its antioxidant and antimicrobial properties. Its physiological effects contribute to general human health, including immunomodulatory, hepatoprotective, and antimetastatic activities. Clinical studies emphasize piperine's potential in enhancing the bioavailability of therapeutic drugs and phytochemicals, underscoring its significance in food science, nutrition, and therapeutic applications (Srinivasan, 2007).
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
Advanced oxidation processes (AOPs) have been effective in degrading nitrogen-containing compounds, including amines and azo dyes, which are resistant to conventional degradation processes. AOPs offer a promising approach to mineralize these compounds, improving the efficacy of treatment schemes and focusing on the degradation of several amine- and azo-based compounds in environmental applications (Bhat & Gogate, 2021).
Therapeutic Potential of Piplartine
Piplartine, an alkaloid from Piper species, has shown significant anticancer properties, including cytotoxic, genotoxic, antiangiogenic, and antimetastatic activities. It selectively targets cancer cells through oxidative stress induction and demonstrates promising oral bioavailability and low systemic toxicity in mice, highlighting its potential in cancer therapy (Bezerra et al., 2013).
properties
IUPAC Name |
(3S)-3-aminopiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMTBZSRRLQNJ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475187 | |
| Record name | 2,6-Piperidinedione, 3-amino-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Piperidinedione, 3-amino-, (3S)- | |
CAS RN |
29883-25-8 | |
| Record name | 2,6-Piperidinedione, 3-amino-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyroglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062558 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1S,4R)-10-Camphorsulphonyl]-(1R, 2R)-1, 2-diphenylethylenediamine](/img/structure/B1609940.png)

